3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione chemical structure and physical properties
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione chemical structure and physical properties
The transition from flat, sp²-hybridized molecules to complex, sp³-rich three-dimensional architectures is a defining paradigm in modern drug discovery. At the forefront of this shift is the 3,8-diazabicyclo[3.2.1]octane-2,4-dione scaffold. By forcing nitrogen atoms into a highly defined spatial arrangement, this bicyclic system provides unparalleled conformational restriction, serving as a superior bioisostere for piperazines and tropanes.
This technical guide dissects the structural dynamics, physical properties, and self-validating synthetic protocols for the dialkylated derivative, 3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione , providing actionable insights for medicinal chemists and drug development professionals.
Structural Architecture and Physical Properties
The 3,8-diazabicyclo[3.2.1]octane-2,4-dione framework is characterized by a three-carbon bridge (C2–N3–C4) containing an imide functionality, and a one-atom nitrogen bridge (N8) connecting the C1 and C5 bridgehead carbons.
In the 3,8-dimethyl derivative, the methylation of both nitrogens creates a unique electronic dichotomy:
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N3 (Imide Nitrogen): Flanked by two carbonyl groups, this nitrogen is highly delocalized, planar, and non-basic. It serves primarily as a structural rigidifier and hydrogen-bond acceptor (via the adjacent carbonyl oxygens).
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N8 (Bridgehead-like Amine): Despite the strain of the bicyclic system, the N8 tertiary amine retains significant sp³ character and basicity, allowing it to be protonated at physiological pH to engage in critical electrostatic interactions[1].
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the scaffold[2].
| Property | Value / Description |
| Chemical Name | 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
| Alternative Nomenclature | 2,5-Pyrrolidinedicarboximide, N,1-dimethyl- |
| CAS Registry Number | 92348-10-2 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Hydrogen Bond Donors | 0 (Fully substituted nitrogens) |
| Hydrogen Bond Acceptors | 3 (N8 amine, C2 carbonyl, C4 carbonyl) |
| Predicted pKa (N8 conjugate acid) | ~7.9 (Based on related [3.2.1]octane systems)[1] |
Mechanistic Rationale in Drug Discovery
The integration of the 3,8-diazabicyclo[3.2.1]octane core into a drug candidate is rarely accidental; it is a calculated structural intervention designed to overcome specific thermodynamic and target-binding hurdles.
Overcoming the Entropic Penalty Highly flexible molecules (like linear diamines or unsubstituted piperazines) must adopt a specific, higher-energy conformation to bind to a target, resulting in a massive loss of conformational entropy. The rigid [3.2.1] bicyclic core preorganizes the pharmacophore. Because the molecule is already locked in the bioactive conformation, the entropic penalty ( ΔS ) upon binding is minimized, driving a more favorable free energy of binding ( ΔG ).
Targeting KRAS-G12D via Electrostatic Anchoring A prime example of this scaffold's utility is found in the development of novel KRAS-G12D inhibitors. The G12D mutation replaces a glycine with an aspartic acid (Asp12), creating a unique electrostatic requirement in the Switch II (SWII) pocket. Inhibitors utilizing the 3,8-diazabicyclo[3.2.1]octane moiety leverage the basic N8 nitrogen. At physiological pH, N8 is protonated and forms a highly directional, critical salt bridge with the mutant Asp12 residue. Simultaneously, the rigid dione framework projects the rest of the molecule (or a PROTAC linker) optimally into the binding pocket without steric clash[3].
Logical flow of scaffold preorganization enhancing target affinity.
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing the 3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione core requires strict control over ring-closure thermodynamics. While transannular enolate alkylation of piperazine-2,6-diones is possible, the most scalable and robust method involves the construction of a pyrrolidine-2,5-dicarboxylic acid intermediate followed by an amine-mediated imide annulation[4].
The following protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure causality and structural integrity at every step.
Step 1: Double Sₙ2 Displacement (Pyrrolidine Core Formation)
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Procedure: React meso-2,5-dibromoadipate (1.0 eq) with aqueous methylamine (MeNH₂, 3.0 eq) in a biphasic toluene/water system.
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Causality: The use of a primary amine triggers a double Sₙ2 displacement. The meso stereochemistry of the starting material ensures the resulting diester has the cis-configuration required for the subsequent bridge formation. Temperature must be strictly maintained below 40 °C to prevent E2 elimination of the bromides, which would yield unreactive dienes.
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Validation (IPC 1): Analyze the organic layer via LC-MS. The reaction is deemed complete when the dibromide mass is absent and the mass corresponding to N-methylpyrrolidine-2,5-dicarboxylate is dominant (>95% AUC).
Step 2: Saponification and Anhydride Formation
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Procedure: Treat the diester with LiOH in THF/H₂O to yield the di-acid. After acidic workup and drying, reflux the di-acid in acetic anhydride (Ac₂O) for 2 hours.
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Causality: The di-acid must be dehydrated to form the highly reactive pyrrolidine-2,5-dicarboxylic anhydride. Ac₂O acts as both the solvent and the dehydrating agent, driving the equilibrium forward by distilling off the acetic acid byproduct.
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Validation (IPC 2): Monitor via FTIR spectroscopy. The disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the appearance of two sharp, distinct C=O stretches (~1850 and 1780 cm⁻¹) confirm the cyclic anhydride formation.
Step 3: Imide Annulation (Bicyclic Core Closure)
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Procedure: Cool the anhydride solution to 0 °C and introduce a stoichiometric amount of methylamine gas (or a solution in THF). Slowly warm to 120 °C under sealed conditions.
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Causality: The initial nucleophilic attack by MeNH₂ opens the anhydride to form an amic acid intermediate. Heating to 120 °C provides the necessary activation energy for the intramolecular condensation, driving off water and closing the imide ring to form the final [3.2.1] bicyclic system.
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Validation (IPC 3): Final structural confirmation via ¹H-NMR (CDCl₃). The symmetry of the molecule will result in a highly simplified spectrum. The N3-methyl and N8-methyl groups will appear as distinct singlets, while the bridgehead protons (C1/C5) will appear as a multiplet integrated to 2H, confirming the intact bicyclic architecture.
Self-validating synthetic workflow for the 3,8-diazabicyclo[3.2.1]octane core.
References
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Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form | Organic Process Research & Development - ACS Publications. acs.org. Available at:[Link]
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Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing). rsc.org. Available at:[Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC. nih.gov. Available at:[Link]
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1,2-Pyrrolidinedicarboximide,N-amino-(6CI) — Chemical Substance Information - NextSDS. nextsds.com. Available at:[Link]
